molecular formula C8H6BrF2NO3 B1447281 2-Bromo-5-difluoromethoxy-4-nitrotoluene CAS No. 1804910-60-8

2-Bromo-5-difluoromethoxy-4-nitrotoluene

Cat. No.: B1447281
CAS No.: 1804910-60-8
M. Wt: 282.04 g/mol
InChI Key: HQELGZFXIINOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-difluoromethoxy-4-nitrotoluene is an organic compound with the molecular formula C8H6BrF2NO3 It is a substituted aromatic compound, characterized by the presence of bromine, difluoromethoxy, nitro, and methyl groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-difluoromethoxy-4-nitrotoluene typically involves multiple steps, starting from a simple aromatic compound such as benzene. The general synthetic route includes:

    Nitration: Introduction of the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Methylation: Introduction of the methyl group using a Friedel-Crafts alkylation reaction with methyl chloride (CH3Cl) and aluminum chloride (AlCl3).

    Difluoromethoxylation: Introduction of the difluoromethoxy group using a suitable difluoromethoxy reagent under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-difluoromethoxy-4-nitrotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Coupling: Palladium catalysts with boronic acids or esters in the presence of bases such as potassium carbonate (K2CO3).

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Biaryl Compounds: Coupling reactions produce biaryl compounds with various substituents.

Scientific Research Applications

2-Bromo-5-difluoromethoxy-4-nitrotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-difluoromethoxy-4-nitrotoluene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-difluoromethoxy-5-nitrotoluene
  • 4-Bromo-5-fluoro-2-nitrotoluene
  • 2-Bromo-5-fluoropyridine

Uniqueness

2-Bromo-5-difluoromethoxy-4-nitrotoluene is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical reactivity and potential applications compared to similar compounds. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-7(15-8(10)11)6(12(13)14)3-5(4)9/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQELGZFXIINOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211924
Record name Benzene, 1-bromo-4-(difluoromethoxy)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804910-60-8
Record name Benzene, 1-bromo-4-(difluoromethoxy)-2-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804910-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(difluoromethoxy)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-difluoromethoxy-4-nitrotoluene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-difluoromethoxy-4-nitrotoluene
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-difluoromethoxy-4-nitrotoluene
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-difluoromethoxy-4-nitrotoluene
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-difluoromethoxy-4-nitrotoluene
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-difluoromethoxy-4-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.